2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
CAS No.:
Cat. No.: VC0006223
Molecular Formula: C27H29N5O
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O |
|---|---|
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | 2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
| Standard InChI | InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3 |
| Standard InChI Key | KSWYJUIFHPSZOL-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
| Canonical SMILES | CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multiple steps, including:
-
Piperazine Ring Formation: This may involve the reaction of a piperazine precursor with a benzylphthalazin-1-yl derivative.
-
Pyridine Ring Attachment: The pyridine ring is typically attached via a carbonitrile or other functional group.
-
Hydroxyl Group Introduction: The introduction of a hydroxyl group, as in the case of propan-2-ol, may involve reduction or hydrolysis reactions.
Potential Applications
Compounds with piperazine and phthalazine rings are often explored for their pharmacological properties, including:
-
Neurological Effects: Some related compounds may act as muscarinic receptor antagonists, useful in treating neurological disorders .
-
Antimicrobial Activity: Pyridine derivatives have been studied for their antimicrobial properties, though specific data on this compound is lacking .
Data Tables
Given the lack of specific data for 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol, we can create a hypothetical table based on related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 6-[(2R)-4-(4-Benzylphthalazin-1-yl)-2-(hydroxymethyl)piperazin-1-yl]pyridine-3-carbonitrile | C26H24N6O | 436.5 | Pharmacological research |
| 6-[(2R)-4-(4-Benzylphthalazin-1-yl)-2-propan-2-ylpiperazin-1-yl]pyridine-3-carbonitrile | C28H28N6 | 448.6 | Pharmacological research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume